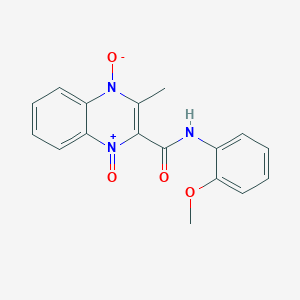![molecular formula C19H19BrN4S B12008173 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008173.png)
4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(E)-(2-bromofenil)metiliden]amino}-5-(4-terc-butilfenil)-4H-1,2,4-triazol-3-tiol es un complejo compuesto orgánico que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por la presencia de un anillo de triazol, un grupo bromofenilo y un grupo terc-butilfenilo. Es de gran interés en los campos de la química medicinal y la ciencia de materiales debido a sus potenciales actividades biológicas y propiedades químicas únicas.
Métodos De Preparación
La síntesis de 4-{[(E)-(2-bromofenil)metiliden]amino}-5-(4-terc-butilfenil)-4H-1,2,4-triazol-3-tiol típicamente involucra la condensación de 2-bromobenzaldehído con 4-terc-butilfenilhidrazina, seguida de ciclización con tiourea. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la formación del anillo de triazol. Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero a mayor escala, con optimizaciones para rendimiento y pureza.
Análisis De Reacciones Químicas
Este compuesto experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Puede oxidarse para formar sulfoxidos o sulfonas, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden convertir el grupo imina a una amina.
Sustitución: El átomo de bromo en el grupo bromofenilo puede sustituirse con otros nucleófilos, como aminas o tioles. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
4-{[(E)-(2-bromofenil)metiliden]amino}-5-(4-terc-butilfenil)-4H-1,2,4-triazol-3-tiol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Medicina: Este compuesto está siendo investigado por su potencial como agente antimicrobiano, antifúngico y anticancerígeno.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 4-{[(E)-(2-bromofenil)metiliden]amino}-5-(4-terc-butilfenil)-4H-1,2,4-triazol-3-tiol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de triazol puede coordinarse con iones metálicos, potencialmente inhibiendo metaloenzimas. Los grupos bromofenilo y terc-butilfenilo pueden mejorar la afinidad de unión y la especificidad del compuesto para ciertos objetivos biológicos. Las vías exactas involucradas dependen del contexto biológico específico y la naturaleza de las moléculas objetivo.
Comparación Con Compuestos Similares
Compuestos similares a 4-{[(E)-(2-bromofenil)metiliden]amino}-5-(4-terc-butilfenil)-4H-1,2,4-triazol-3-tiol incluyen otros derivados de triazol con diferentes sustituyentes en los anillos fenilo. Por ejemplo:
- 4-{[(E)-(4-bromofenil)metiliden]amino}-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-tiol
- 4-{[(E)-(3-bromofenil)metiliden]amino}-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-tiol Estos compuestos comparten la estructura central de triazol pero difieren en la naturaleza y posición de los sustituyentes, lo que puede afectar significativamente sus propiedades químicas y biológicas. La singularidad de 4-{[(E)-(2-bromofenil)metiliden]amino}-5-(4-terc-butilfenil)-4H-1,2,4-triazol-3-tiol radica en su combinación específica de sustituyentes, que confieren reactividad y aplicaciones potenciales distintas.
Propiedades
Fórmula molecular |
C19H19BrN4S |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
4-[(E)-(2-bromophenyl)methylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19BrN4S/c1-19(2,3)15-10-8-13(9-11-15)17-22-23-18(25)24(17)21-12-14-6-4-5-7-16(14)20/h4-12H,1-3H3,(H,23,25)/b21-12+ |
Clave InChI |
HCCJFFGINWYZER-CIAFOILYSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Br |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


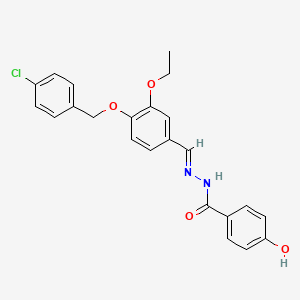

![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)

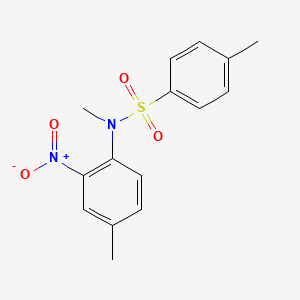

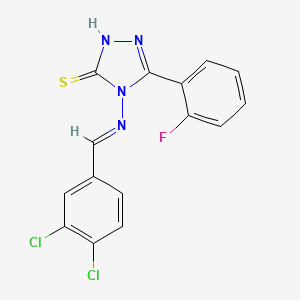
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)

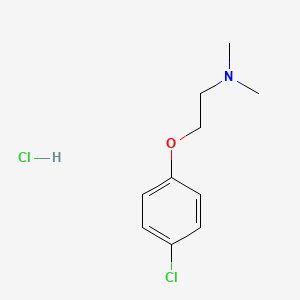
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008161.png)
